rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide,cis is a useful research compound. Its molecular formula is C11H16N4O3 and its molecular weight is 252.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide, cis is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
- Molecular Formula : C10H16ClN3O2
- Molecular Weight : 245.70 g/mol
- CAS Number : 2408937-76-6
The biological activity of this compound can be attributed to its structural features, particularly the oxadiazole moiety, which is known for its role in modulating various biological processes. The cyclopropyl group may also contribute to its pharmacological properties by influencing the binding affinity to biological targets.
Biological Activity Overview
Research indicates that rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially through the scavenging of reactive oxygen species (ROS) .
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory pathways. In vitro assays have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
- Antitumor Activity : In vivo studies have demonstrated that this compound can inhibit tumor growth by affecting DNA synthesis in cancer cells. The inhibition of DNA synthesis was found to be more pronounced than that of RNA or protein synthesis .
Case Study 1: In Vivo Antitumor Activity
A study conducted on tumor-bearing mice revealed that treatment with rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide resulted in a significant reduction in tumor size compared to the control group. The mechanism was linked to the compound's ability to inhibit DNA synthesis selectively in tumor tissues .
Case Study 2: Anti-inflammatory Mechanism
In a model of carrageenan-induced paw edema in rats, administration of the compound led to a marked decrease in inflammation. The results indicated that the compound effectively reduced edema by inhibiting COX enzymes involved in prostaglandin synthesis .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-6-4-15(11(12)16)5-8(17-6)10-13-9(14-18-10)7-2-3-7/h6-8H,2-5H2,1H3,(H2,12,16)/t6-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQZGDLUOVHCFJ-HTRCEHHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=NC(=NO2)C3CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C2=NC(=NO2)C3CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.